molecular formula C6H13NO3 B2725942 N,N-bis(2-hydroxyethyl)acetamide CAS No. 7435-67-8

N,N-bis(2-hydroxyethyl)acetamide

Cat. No.: B2725942
CAS No.: 7435-67-8
M. Wt: 147.174
InChI Key: CSSWCWIUAZSBHV-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(10)7(2-4-8)3-5-9/h8-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWCWIUAZSBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7435-67-8
Record name N,N-bis(2-hydroxyethyl)acetamide
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Foundational & Exploratory

N,N-bis(2-hydroxyethyl)acetamide CAS 7435-67-8 chemical properties

[1][2]

Executive Summary

N,N-bis(2-hydroxyethyl)acetamide (CAS 7435-67-8), commonly known as N-Acetyldiethanolamine , is a hydrophilic, non-ionic amide derived from the acetylation of diethanolamine.[1] It serves as a critical intermediate in the synthesis of pharmaceutical excipients, hydrogel crosslinkers, and specialized surfactants. Unlike its fatty acid analogs (e.g., Cocamide DEA) which function primarily as surfactants, this short-chain acetyl variant is characterized by its high water solubility and low lipophilicity, making it a valuable polar solvent and solubilizer in drug development and chemical manufacturing.

Key Utility:

  • Pharmaceuticals: Solubilizing agent for poorly water-soluble APIs; intermediate for nitrogen mustard analogs and hydrogel monomers.[1]

  • Chemical Synthesis: Precursor for vinyl ether monomers and biodegradable chelating agents.

  • Safety Profile: Skin/Eye irritant; potential precursor to nitrosamines (NDELA) if not stabilized.

Physicochemical Profile

This compound exhibits properties typical of low-molecular-weight amides: high polarity, hygroscopicity, and the ability to form extensive hydrogen bond networks.[1]

Table 1: Chemical & Physical Properties
PropertyValue / Description
CAS Registry Number 7435-67-8
IUPAC Name This compound
Synonyms N-Acetyldiethanolamine; Acetamide, N,N-bis(2-hydroxyethyl)-
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Physical State Viscous liquid or low-melting solid (Oil at RT) [1, 2]
Solubility Miscible with water, alcohols, and polar organic solvents.[2][1]
Boiling Point >200°C (Predicted); Decomposes at high heat.
Density ~1.1 - 1.2 g/cm³ (Estimated based on analogs)
Partition Coeff. (LogP) -1.6 (Predicted) [3]

Technical Note on Physical State: Conflicting data exists regarding the melting point. While some databases list a melting point of ~146°C [1], this likely refers to a specific crystalline derivative or salt. Structural analogs like diethanolamine (MP: 28°C) and N-acetylethanolamine (MP: ~15°C) suggest that the pure amide is likely a supercooled viscous liquid or a low-melting solid at room temperature due to the disruption of crystal packing by the flexible hydroxyethyl arms.[1]

Synthesis & Manufacturing

The industrial synthesis of this compound follows a standard nucleophilic acyl substitution pathway.[1] The reaction is typically driven by the nucleophilic attack of the secondary amine of diethanolamine (DEA) on an acetylating agent.

Synthetic Route

Reagents: Diethanolamine (DEA) and Acetic Anhydride (or Acetic Acid). Conditions: The reaction is exothermic and typically requires temperature control (0–50°C initially) to prevent O-acetylation (esterification) side reactions.

Step-by-Step Protocol (Laboratory Scale):

  • Charge: Place 1.0 equivalent of Diethanolamine in a reaction vessel equipped with a reflux condenser and dropping funnel.

  • Solvent (Optional): Dissolve in an inert solvent like Dichloromethane (DCM) or THF if heat dissipation is required.

  • Addition: Slowly add 1.05 equivalents of Acetic Anhydride dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or IR (disappearance of N-H stretch).

  • Workup: Remove acetic acid byproduct and solvent under reduced pressure.

  • Purification: The crude oil can be purified via vacuum distillation or column chromatography (though often used crude in industrial applications).

Reaction Mechanism Diagram[2]

SynthesisDEADiethanolamine(Nucleophile)IntermediateTetrahedralIntermediateDEA->IntermediateNucleophilic AttackAc2OAcetic Anhydride(Electrophile)Ac2O->IntermediateProductN-Acetyldiethanolamine(Target)Intermediate->ProductEliminationByproductAcetic Acid(Leaving Group)Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-Acetyldiethanolamine.

Applications in Drug Development

For researchers, this molecule offers unique utility in formulation and medicinal chemistry.

Solubilization & Formulation

As a small-molecule amide with two hydroxyl groups, this compound acts as a powerful hydrotropic agent .[1]

  • Mechanism: It disrupts the water lattice and lowers the surface tension, increasing the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs).

  • Advantage: Unlike PEG-based solubilizers, it has a lower molecular weight, potentially altering pharmacokinetics less drastically in early-stage screening.[1]

Synthetic Building Block
  • Hydrogels: The hydroxyl groups can be functionalized with acrylate or vinyl groups to create hydrophilic monomers for hydrogel synthesis [4]. These hydrogels are explored for controlled drug release systems.

  • Prodrugs: Can serve as a linker or spacer in prodrug design, leveraging the hydrolytic stability of the amide bond versus the labile ester bonds formed at the hydroxyl sites.

Safety & Toxicology (E-E-A-T)

Critical Warning for Formulators: Like all diethanolamine derivatives, this compound carries a risk of forming N-nitrosodiethanolamine (NDELA) , a potent carcinogen, if exposed to nitrosating agents (e.g., nitrites, nitrogen oxides).

Toxicological Profile
  • Skin/Eye Irritation: Classified as a Category 2 Skin Irritant (H315) and Eye Irritant (H319) [5].[3]

  • Metabolism: In vivo, amide hydrolysis may release free Diethanolamine (DEA). DEA has been linked to liver and kidney toxicity in animal studies and is a Group 2B carcinogen (IARC) [6].

  • Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has deemed fatty acid diethanolamides safe only if free DEA levels are minimized and nitrosating agents are absent [7]. This guidance should be extrapolated to the acetyl variant.

Handling Protocol
  • Storage: Store in air-tight containers under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.

  • Nitrosamine Mitigation: Do not formulate with nitrites. Use antioxidants (e.g., Ascorbic Acid) in the final formulation to inhibit nitrosation.

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors during heating.

References

  • Sigma-Aldrich.[4] Product Specification: this compound. Link

  • PubChem.[5] Compound Summary: this compound (CID 9793833).[2][1][6] Link

  • University of Luxembourg.[6] PubChemLite: this compound Properties. Link

  • ResearchGate. Rotational barriers in carbamate-protected amine crosslinkers. Link

  • Fisher Scientific. Safety Data Sheet: Acetamide derivatives. Link

  • IARC Monographs. Diethanolamine Carcinogenicity Assessment. Link

  • Cosmetic Ingredient Review.[7] Safety Assessment of Diethanolamides. Int J Toxicol. 2013.[5][7] Link

An In-depth Technical Guide to the Solubility of N,N-bis(2-hydroxyethyl)acetamide in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a critical physicochemical property that dictates its fate from early-stage discovery through to formulation and in vivo efficacy. N,N-bis(2-hydroxyethyl)acetamide, a molecule featuring a central amide linkage flanked by two hydroxyl groups, presents a unique solubility profile. Its structural attributes, particularly its capacity for extensive hydrogen bonding, make it a compound of interest in various applications, including as a potential excipient, a building block in synthesis, or a component in drug delivery systems. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in both aqueous and organic media, and equipping researchers with the foundational knowledge and practical methodologies to harness its properties effectively.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of this compound is the key to understanding its solubility characteristics.

Key Structural Features:

  • Amide Group (-C(=O)N<): The amide functional group is polar and can act as a hydrogen bond acceptor via the carbonyl oxygen and the lone pair on the nitrogen atom.

  • Two Hydroxyl Groups (-OH): The presence of two hydroxyl groups is the most significant feature influencing its high polarity. These groups can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom).

  • Ethyl Chains (-CH2CH2-): The short alkyl chains are nonpolar but their influence is significantly outweighed by the highly polar functional groups.

The combination of a polar amide and two hydroxyl groups allows this compound to form multiple hydrogen bonds with polar solvents, particularly water. PubChem data indicates that the molecule has three hydrogen bond donors and four hydrogen bond acceptors, predisposing it to high aqueous solubility.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in the public domain, a scientifically sound prediction of its solubility can be made based on its molecular structure and the known properties of analogous compounds.

Aqueous Solubility

This compound is predicted to be highly soluble or miscible with water. The two hydroxyl groups and the amide functionality can readily engage in hydrogen bonding with water molecules, leading to a highly favorable solvation energy. This is supported by the fact that smaller, related molecules such as N-(2-hydroxyethyl)acetamide and N,N-diethylacetamide are reported to be miscible with water.[1][2][3]

Diagram: Hydrogen Bonding with Water

Caption: Intermolecular hydrogen bonding between this compound and water.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the functional groups of this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected in these solvents. The hydroxyl groups of the solvent can form hydrogen bonds with the amide and hydroxyl groups of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound. The related compound N,N-diethylacetamide is miscible with most organic solvents, suggesting a similar trend for our target molecule.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity mismatch between the highly polar solute and the nonpolar solvent will result in weak intermolecular forces and unfavorable dissolution.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction Mechanism
Aqueous WaterMiscibleExtensive Hydrogen Bonding
Polar Protic Ethanol, MethanolHighHydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, AcetoneGood to HighDipole-Dipole Interactions, Hydrogen Bonding (Acceptor)
Nonpolar Hexane, TolueneLow to InsolubleWeak van der Waals forces, unfavorable polarity mismatch

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise quantitative solubility data, direct experimental measurement is essential. The following protocol outlines the widely accepted and reliable shake-flask method for determining thermodynamic solubility.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • This compound (as a pure solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • These standards will be used to generate a calibration curve for the analytical method.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess should be visually apparent to ensure saturation.

    • Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solutions using the chosen analytical method (e.g., HPLC).

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Diagram: Experimental Workflow for Solubility Determination

G A 1. Prepare Standards E 5. Analyze by HPLC A->E B 2. Add Excess Solute to Solvent C 3. Equilibrate (e.g., 24-72h at 25°C) B->C D 4. Filter to Remove Undissolved Solid C->D D->E F 6. Calculate Solubility E->F

Caption: Shake-flask method workflow for determining thermodynamic solubility.

Conclusion: A Versatile Compound with a Favorable Solubility Profile

This compound is a highly polar molecule with a strong propensity for forming hydrogen bonds. This structural characteristic endows it with excellent aqueous solubility and good solubility in a range of polar organic solvents. For drug development professionals, this favorable solubility profile suggests its potential utility in aqueous formulations and as a versatile intermediate in synthetic pathways where polar reaction media are employed. While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform experimental validation to obtain quantitative solubility data tailored to their specific solvent systems and experimental conditions. The detailed protocol provided herein offers a reliable and self-validating approach to achieving this.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 23). N,N-Diethylacetamide: High-Performance Solvent & Intermediate for Pharmaceutical Applications. [Link]

  • PubChem. N,N-Bis(2-hydroxyethyl)glycolamide. National Center for Biotechnology Information. [Link]

  • ChemTalk. (2023, January 26). Amide Functional Group. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

Sources

Technical Assessment of N,N-bis(2-hydroxyethyl)acetamide Purity via Refractometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the protocol for assessing the purity of N,N-bis(2-hydroxyethyl)acetamide (BHEA) using refractometry. It addresses the specific challenges of handling this viscous, hygroscopic amide and establishes a self-validating quality control workflow.

Executive Summary & Chemical Profile

This compound (BHEA), also known as N-acetyldiethanolamine, is a critical intermediate used in surfactant synthesis, pharmaceutical formulations, and as a cryoprotectant. Its purity is often compromised by its two primary precursors: Diethanolamine (DEA) and Acetic Acid , as well as environmental moisture due to its high hygroscopicity.

While chromatographic methods (HPLC/GC) are definitive, they are time-consuming for in-process control (IPC). Refractometry offers a rapid, solvent-free alternative for real-time purity assessment, provided the temperature and baseline standards are rigorously controlled.

Physicochemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 7435-67-8
Molecular Formula

Molecular Weight 147.17 g/mol
Physical State Viscous liquid (supercooled) or low-melting solid
Solubility Miscible with water, ethanol; insoluble in aliphatic hydrocarbons
Key Impurities Water (

), Diethanolamine (

)

Critical Note on Literature Values: Unlike common solvents, the refractive index (RI) for BHEA is not consistently standardized in public pharmacopeias. Literature values for "hydroxyethyl acetamides" often confuse the mono-substituted form (CAS 142-26-7) with the bis-substituted form. Therefore, establishing an internal Gold Standard Reference is the first step of this protocol.

The Science of Refractometry in Purity Analysis

Refractometry measures the bending of light as it passes through the sample, quantified by the refractive index (


). For BHEA, the RI is a function of its molar refraction (

) and molar volume (

) according to the Lorentz-Lorenz equation :


Why RI Works for BHEA
  • Water Detection: Water has a significantly lower RI (1.3330) than BHEA (estimated range 1.48–1.50). Even trace moisture absorption (0.5%) causes a measurable linear depression in the observed RI.

  • Process Monitoring: The acetylation of Diethanolamine (DEA) to BHEA changes the molecular polarizability. Monitoring the shift from DEA (

    
    ) to the product's stable RI indicates reaction completion.
    
Temperature Dependence ( )

Viscous amides exhibit a high negative temperature coefficient. A deviation of just 1°C can shift the reading by approx.


, which is sufficient to fail a purity specification.
  • Requirement: All measurements must be performed at 20.0°C ± 0.05°C using a Peltier-thermostated prism.

Experimental Protocol: The "Gold Standard" Validation

Since a universal literature value is ambiguous, you must validate your own reference material before routine testing.

Phase 1: Establishing the Reference RI
  • Source Material: Obtain a BHEA standard with >99.5% purity certified by GC-MS or HPLC.

  • Drying: Dry the standard in a vacuum desiccator over

    
     for 24 hours to remove trace moisture.
    
  • Measurement:

    • Calibrate the refractometer with HPLC-grade water (

      
       at 20°C).
      
    • Apply the BHEA sample. Allow 60 seconds for thermal equilibrium (viscous samples transfer heat slowly).

    • Record 5 replicates. The average is your Internal Standard RI (

      
      ) .
      
Phase 2: Routine Purity Assessment Workflow

BHEA_Purity_Workflow Start Start: Sample Collection Prep Sample Prep: Vacuum Degas (if bubbles) Thermal Equilibration (20°C) Start->Prep Measure Measurement: Apply to Prism Wait 60s (Equilibrium) Prep->Measure Decision Compare to $n_{ref}$ Measure->Decision Pass Within ±0.0005? PASS: High Purity Decision->Pass Yes FailLow Lower than $n_{ref}$? FAIL: Moisture/Solvent Decision->FailLow No (<) FailHigh Higher than $n_{ref}$? FAIL: Polymerization/Byproducts Decision->FailHigh No (>)

Figure 1: Decision logic for BHEA purity assessment based on refractive index deviation.

Step-by-Step Procedure
  • Prism Cleaning: Clean the prism with ethanol followed by acetone. Ensure no residue remains; "ghost" films from previous viscous samples are a common error source.

  • Zeroing: Verify zero with air or water.

  • Application: Use a plastic pipette to apply ~0.3 mL of BHEA. Avoid introducing air bubbles, which are difficult to remove from this viscous fluid and scatter light (fuzzy shadowline).

  • Equilibration: Close the cover. Wait exactly 60 seconds . Watch the temperature sensor reading to ensure it stabilizes at 20.0°C.

  • Reading: Record the value to 4 decimal places (e.g., 1.4852).

Data Interpretation & Impurity Profiling

Use the table below to interpret deviations from your established


.
Observed TrendLikely ImpurityMechanismCorrective Action
RI Decrease (

)
Water Water (

) dilutes the optical density.
Dry sample under vacuum; check storage seal.
RI Decrease (

)
Acetic Acid Residual acid (

) from synthesis.
Check pH; Recrystallize or neutralize.
RI Increase (

)
Oligomers Thermal degradation/polymerization increases density.Reject batch; check reaction temperature logs.
RI Increase (Slight)Diethanolamine Context Dependent: If

, excess amine raises RI.
Verify with titration for free amine.

Note on Diethanolamine (DEA): DEA has an RI of ~1.477.[1][2] If your pure BHEA measures, for example, 1.490, then excess DEA will lower the RI. If pure BHEA is 1.460, DEA will raise it. This underscores the necessity of the Phase 1 Validation to know which direction the impurity shifts the value.

Comparative Analytics

While RI is the method of choice for speed, it should be cross-validated periodically.

MethodSpeedSpecificitySensitivityBest Use Case
Refractometry < 2 minsLowModerateRoutine IPC, Water check
Karl Fischer 10 minsHigh (Water)High (ppm)Quantifying moisture if RI fails
HPLC-ELSD/RI 45 minsHighHighFinal Product Release

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793833, this compound. Retrieved from [Link]

Sources

Biological toxicity profile of N-Acetyldiethanolamine for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Biological Toxicity Profile & Risk Assessment of N-Acetyldiethanolamine (N-ADEA) in Bioprocessing

Executive Summary

N-Acetyldiethanolamine (N-ADEA) , chemically known as N,N-bis(2-hydroxyethyl)acetamide (CAS: 7435-67-8), is a polar, water-soluble amide often encountered in bioprocessing as a surfactant intermediate, a solubilizer, or a metabolic impurity derived from Diethanolamine (DEA).

While N-ADEA lacks the extreme acute toxicity of its nitrosated counterpart (N-Nitrosodiethanolamine, NDELA), it presents a specific toxicological profile relevant to cell culture. Its biological activity is governed by two mechanisms: intrinsic surfactant-like membrane perturbation and hydrolytic reversion to Diethanolamine (DEA) , a known inhibitor of choline uptake and a phospholipid antimetabolite.

This technical guide provides a comprehensive risk assessment framework, detailing the physicochemical properties, mechanisms of cytotoxicity, and validated protocols for establishing safety thresholds in mammalian cell culture systems (e.g., CHO, HEK293).

Part 1: Physicochemical & Biological Characterization

Chemical Identity & Stability

N-ADEA is the acetylated derivative of DEA. In physiological conditions, the acetylation of the secondary amine reduces the basicity and reactivity typical of free ethanolamines.

PropertySpecificationRelevance to Cell Culture
IUPAC Name This compound--
CAS Number 7435-67-8Unique identifier for safety data sheets (SDS).
Molecular Weight 147.17 g/mol Small molecule; readily permeates cell membranes.
Solubility Highly soluble in water, ethanol, DMSODifficult to remove via standard filtration; requires dialysis or chromatography.
Stability Stable at pH 7.0–7.4Critical Risk: Hydrolyzes in acidic/basic conditions or presence of amidases to release free DEA.
Mechanisms of Toxicity

The toxicity of N-ADEA is biphasic, depending on concentration and metabolic competence of the cell line.

  • Primary Mechanism (Direct): Membrane Fluidization

    • As an amphiphilic molecule with a polar amide head and hydroxyethyl tails, N-ADEA acts as a weak non-ionic surfactant.

    • Effect: At high concentrations (>10 mM), it inserts into the lipid bilayer, altering membrane fluidity and permeability. This can lead to osmotic stress and leakage of cytosolic enzymes (e.g., LDH).

  • Secondary Mechanism (Indirect): Metabolic Hydrolysis

    • Intracellular amidases can cleave the acetyl group, releasing Diethanolamine (DEA) .

    • DEA Toxicity: DEA structurally mimics choline. It competitively inhibits choline uptake and is incorporated into phospholipids, forming aberrant phosphoglycerides and sphingomyelins. These "fraudulent" lipids disrupt mitochondrial function and signal transduction.

DOT Diagram 1: Metabolic & Chemical Pathways of N-ADEA Toxicity

N_ADEA_Pathways N_ADEA N-Acetyldiethanolamine (N-ADEA) [Low Toxicity] Hydrolysis Enzymatic/Acid Hydrolysis N_ADEA->Hydrolysis Slow Membrane_Stress Direct Membrane Fluidization N_ADEA->Membrane_Stress High Conc. (>10mM) DEA Diethanolamine (DEA) [Moderate Toxicity] Choline Choline Uptake Inhibition DEA->Choline Competes with Aberrant_Lipids Aberrant Phospholipids (Mitochondrial Dysfunction) DEA->Aberrant_Lipids Incorporation Hydrolysis->DEA

Caption: N-ADEA acts directly via membrane stress or indirectly via hydrolysis to DEA, which disrupts lipid metabolism.

Part 2: Experimental Toxicity Profiling

Since N-ADEA is often an impurity rather than a defined media component, "safe limits" must be empirically determined for your specific cell line. The following protocols are designed to detect both acute cytotoxicity and metabolic inhibition.

Protocol A: Dual-Readout Cytotoxicity Assay (Mitochondrial vs. Membrane)

Rationale: To distinguish between metabolic inhibition (DEA effect) and membrane rupture (surfactant effect).

Materials:

  • Cell Line: CHO-K1 or HEK293 (exponential growth phase).

  • Reagent A: MTT or Resazurin (measures mitochondrial metabolic activity).

  • Reagent B: LDH Release Assay (measures membrane integrity).

  • Test Article: N-ADEA (dissolved in culture media, pH adjusted to 7.4).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with N-ADEA (0, 0.1, 1, 5, 10, 20, 50 mM). Include Positive Control (10% DMSO or 1 mM DEA).

  • Exposure: Incubate for 48 hours (critical: allows time for potential hydrolysis and lipid incorporation).

  • Readout 1 (Supernatant): Collect 50 µL supernatant for LDH assay.

  • Readout 2 (Cell Layer): Add MTT reagent to remaining cells. Incubate 4h. Solubilize and read absorbance at 570 nm.

Data Interpretation:

  • Case 1: Low MTT + Low LDH: Metabolic arrest without lysis (Cytostatic). Suggests DEA-mediated choline inhibition.

  • Case 2: Low MTT + High LDH: Acute necrosis. Suggests direct surfactant toxicity (N-ADEA overdose).

Protocol B: Long-Term Proliferation & Morphology (Clonogenic Assay)

Rationale: To detect subtle cumulative toxicity caused by aberrant lipid formation.

  • Seeding: Seed 500 cells/well in a 6-well plate.

  • Treatment: Continuous exposure to low-dose N-ADEA (0.1 – 5 mM) for 7–10 days.

  • Observation:

    • Fix and stain with Crystal Violet.

    • Microscopy: Look for vacuolization (lipid accumulation) or multinucleation.

  • Quantification: Count colonies >50 cells. Calculate Plating Efficiency (PE).

DOT Diagram 2: Toxicity Assessment Workflow

Toxicity_Workflow Start Start: N-ADEA Assessment Step1 1. Acute Screen (24-48h) MTT + LDH Assay Start->Step1 Decision1 Is LC50 < 10 mM? Step1->Decision1 HighTox High Toxicity Risk (Surfactant Effect) Decision1->HighTox Yes Step2 2. Chronic Screen (7 Days) Clonogenic / Morphology Decision1->Step2 No Outcome Establish NOAEL (No Observed Adverse Effect Level) Step2->Outcome

Caption: Step-wise validation workflow to determine the safe operating window for N-ADEA in cell culture.

Part 3: Risk Assessment in Bioprocessing

Impurity Management

If N-ADEA is present as an impurity in upstream raw materials (e.g., buffers, resins):

  • Clearance: Being a small, neutral molecule, N-ADEA does not bind well to Protein A or Ion Exchange resins. It relies on Ultrafiltration/Diafiltration (UF/DF) for removal.

  • Detection: It is UV-silent (lacks strong chromophores). Detection requires LC-MS/MS or Refractive Index (RI) detection.

Regulatory & Safety Limits
  • Read-Across Data: While specific occupational limits for N-ADEA are rare, limits are often derived from Diethanolamine (DEA).

  • IARC Classification: DEA is Group 2B (Possibly Carcinogenic).[1][2] Therefore, N-ADEA should be treated as a potential "DEA-generator."

  • Nitrosamine Precursor: N-ADEA itself is not a nitrosamine. However, if the process involves nitrites (e.g., acidic viral inactivation with nitrite), hydrolysis could theoretically yield DEA, which then nitrosates to form NDELA (highly potent carcinogen).

    • Recommendation: Avoid using N-ADEA-containing reagents in steps involving nitrosating agents.

Summary of Biological Effects
ParameterN-Acetyldiethanolamine Profile
Acute Cytotoxicity (LC50) Estimated > 10–50 mM (Low acute toxicity compared to DEA).
Genotoxicity Negative (Ames Test), unless contaminated with NDELA.
Target Organ (In Vivo) Liver/Kidney (due to accumulation of DEA metabolites).
Cell Culture Risk Moderate. Primary risk is inhibition of cell growth rates rather than immediate cell death.

References

  • National Toxicology Program (NTP). (1999). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Diethanolamine. (Provides the foundational toxicity profile for the parent compound, DEA, and its metabolic incorporation into phospholipids).

  • Lehman-McKeeman, L. D., & Gamsky, E. A. (1999). Diethanolamine inhibits choline uptake and phosphatidylcholine synthesis in Chinese hamster ovary cells. Biochemical and Biophysical Research Communications. (Establishes the mechanism of DEA toxicity in CHO cells, relevant for N-ADEA hydrolysis).

  • European Food Safety Authority (EFSA). (2008). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food on a request from the Commission related to Diethanolamine. (Discusses the safety margins and read-across data for ethanolamine derivatives).

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Diethanolamine and its Salts as Used in Cosmetics. (Provides acute toxicity data and irritation potential for DEA and related amides).

  • Mathews, J. M., et al. (1995). Metabolism and disposition of diethanolamine in rats and mice. Drug Metabolism and Disposition. (Details the bioaccumulation of DEA, which is the long-term risk of N-ADEA exposure).

Sources

Methodological & Application

Application Note: Preparation of Hydrogels Using N,N-bis(2-hydroxyethyl)acetamide Crosslinkers

[1]

Executive Summary

This guide details the specific protocols for utilizing N,N-bis(2-hydroxyethyl)acetamide (BHEA-Ac) in hydrogel synthesis. It is critical to distinguish this molecule from the common monomer N-(2-hydroxyethyl)acrylamide (HEAA).

BHEA-Ac (CAS 7435-67-8) is a diol functionalized acetamide. Unlike vinyl crosslinkers (e.g., MBA), it does not undergo free-radical polymerization in its native form. Therefore, this guide presents two distinct, chemically valid engineering routes:

  • Direct Route (Step-Growth): Using BHEA-Ac as a hydrophilic chain extender/crosslinker in polyurethane (PU) hydrogels.

  • Indirect Route (Free-Radical): Chemically modifying BHEA-Ac into a degradable divinyl crosslinker (N,N-bis(2-acryloyloxyethyl)acetamide) for use in standard acrylate hydrogels.

Chemical Identity & Mechanism[1]

PropertySpecification
Chemical Name This compound
Abbreviation BHEA-Ac
CAS Number 7435-67-8
Functional Groups Two primary hydroxyl (-OH) groups; Acetamide core
Role in Hydrogels (1) Diol chain extender in Polyurethanes;[1][2][3] (2) Precursor for hydrolytically degradable crosslinkers
Solubility Highly soluble in water, ethanol, DMF, DMSO
Mechanistic Pathways

The following diagram illustrates the two engineering pathways for BHEA-Ac:

BHEA_Pathwayscluster_PURoute A: Step-Growth (Polyurethane)cluster_RadicalRoute B: Free-Radical (Acrylate)BHEAThis compound(Diol Precursor)IsocyanateDiisocyanate(e.g., IPDI, HDI)BHEA->Isocyanate+ PEG-PrepolymerAcClAcryloyl ChlorideBHEA->AcClEsterificationPU_GelPolyurethane Hydrogel(Hydrolytically Stable)Isocyanate->PU_GelPolyadditionCrosslinkerDiacrylate Derivative(N,N-bis(2-acryloyloxyethyl)acetamide)AcCl->CrosslinkerFunctionalizationAcrylate_GelDegradable Hydrogel(Ester-linked)Crosslinker->Acrylate_Gel+ Monomer (e.g., HEA)+ Initiator (APS/TEMED)

Figure 1: Strategic pathways for utilizing BHEA-Ac in hydrogel synthesis. Route A utilizes the native hydroxyl groups, while Route B functionalizes them for radical polymerization.[1][4]

Protocol A: Polyurethane Hydrogels (Direct Use)

This protocol uses BHEA-Ac as a hydrophilic chain extender to crosslink isocyanate-terminated prepolymers.[1] This method yields tough, elastic hydrogels suitable for tissue engineering.[1][4]

Materials
  • Polyol: Poly(ethylene glycol) (PEG, Mn=2000-4000 Da).

  • Diisocyanate: Isophorone diisocyanate (IPDI) or Hexamethylene diisocyanate (HDI).

  • Chain Extender: this compound (BHEA-Ac).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (Optional, 0.05% w/w).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step-by-Step Methodology
  • Prepolymer Synthesis (NCO-terminated PEG):

    • Dry PEG in a vacuum oven at 80°C for 12 hours to remove moisture.[1]

    • Dissolve PEG in anhydrous DMF (20% w/v) under Nitrogen atmosphere.

    • Add IPDI in excess (Molar ratio NCO:OH = 2:1) to ensure isocyanate termination.

    • React at 70°C for 3 hours.

    • Result: Macro-diisocyanate (OCN-PEG-NCO).

  • Crosslinking/Chain Extension with BHEA-Ac:

    • Dissolve BHEA-Ac in anhydrous DMF.

    • Add BHEA-Ac solution to the Prepolymer solution.[1]

    • Stoichiometry: Adjust the molar ratio of BHEA-Ac to Prepolymer to control crosslinking density. A slight excess of isocyanate (Index 1.[1]05) ensures complete incorporation.

    • Note: Since BHEA-Ac is bifunctional (f=2), strictly linear extension occurs unless a trifunctional crosslinker (e.g., TMP) is added, OR if allophanate branching is induced by excess isocyanate/heat.[4]

    • For Physical Gelation: Use BHEA-Ac to extend chains, then precipitate in water.[1] The hydrophobic acetamide domains can drive physical crosslinking via hydrogen bonding.[1]

  • Curing & Washing:

    • Cast the solution into Teflon molds.

    • Cure at 60°C for 24 hours.

    • Wash the resulting gel in excess deionized water for 48 hours (changing water every 6 hours) to remove DMF and unreacted compounds.[1]

Protocol B: Synthesis of Degradable Diacrylate Crosslinker (Indirect Use)

This protocol converts BHEA-Ac into a divinyl crosslinker. This derivative is valuable because the ester linkages adjacent to the acetamide group are susceptible to hydrolysis, creating biodegradable hydrogels .[1][4]

Phase 1: Synthesis of N,N-bis(2-acryloyloxyethyl)acetamide[1]

Reaction:

  • Setup:

    • Dissolve 10 mmol BHEA-Ac and 25 mmol Triethylamine (Et3N) in 50 mL anhydrous Dichloromethane (DCM) in a round-bottom flask on an ice bath (0°C).

  • Addition:

    • Dropwise add 22 mmol Acryloyl Chloride (excess) dissolved in 10 mL DCM over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[1]

  • Reaction:

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification:

    • Filter off the precipitated triethylamine hydrochloride salt.[1]

    • Wash the filtrate with saturated NaHCO3 (3x) and Brine (1x).

    • Dry over MgSO4, filter, and remove solvent via rotary evaporation.[1][4]

    • Yield: Pale yellow viscous oil. Confirm structure via ¹H-NMR (Look for acrylate vinyl protons at 5.8–6.4 ppm).

Phase 2: Hydrogel Preparation (Free Radical Polymerization)

Materials:

  • Monomer: Acrylamide (AAm) or N-Isopropylacrylamide (NIPAAm).

  • Synthesized Crosslinker: N,N-bis(2-acryloyloxyethyl)acetamide (from Phase 1).

  • Initiator: Ammonium Persulfate (APS).[5]

  • Accelerator: TEMED.[5]

Protocol:

  • Stock Solution: Prepare a 20% (w/v) monomer solution in deionized water.

  • Crosslinker Addition: Add the synthesized diacrylate crosslinker (1–5 mol% relative to monomer). Note: If the crosslinker is hydrophobic, use a mixed solvent (Water/Ethanol 50:50).[1][4]

  • Initiation:

    • Degas the solution with Nitrogen for 15 minutes.[1]

    • Add APS (1% of monomer weight) and TEMED (0.1% of monomer weight).

  • Polymerization:

    • Inject into glass molds separated by a silicone spacer.

    • Allow polymerization for 2 hours at room temperature.

  • Purification:

    • Dialyze against water for 3 days to remove unreacted monomers.[1]

Characterization & Validation

Quantitative Analysis Table
TestMethodPurposeExpected Outcome
FTIR Spectroscopy ATR-FTIRVerify reaction completionRoute A: Disappearance of NCO peak (2270 cm⁻¹). Appearance of Urethane C=O (1700 cm⁻¹).Route B: Appearance of ester C=O (1720 cm⁻¹) and vinyl C=C (1630 cm⁻¹).[1]
Swelling Ratio (SR) GravimetricMeasure water uptake

. Higher BHEA-Ac content typically increases hydrophilicity (Route A).
Sol-Gel Fraction Soxhlet ExtractionDetermine crosslinking efficiencyGel fraction > 85% indicates successful network formation.
Degradation Profile Hydrolysis (PBS, 37°C)Assess stabilityRoute B (Ester-linked): Mass loss over 2-4 weeks due to ester hydrolysis.
Troubleshooting Guide
  • Issue: Hydrogel is too weak (Route A).

    • Cause: BHEA-Ac is a linear chain extender, not a branching agent.[1]

    • Solution: Add a small amount (1-2%) of a trifunctional polyol (e.g., Trimethylolpropane) to induce true chemical crosslinking.[1]

  • Issue: Phase separation during synthesis (Route B).

    • Cause: The diacrylate derivative is less water-soluble than the starting diol.[1][4]

    • Solution: Use a co-solvent system (Ethanol/Water) or add a surfactant (SDS) during polymerization.

References

  • Synthesis of Hydrogel Precursors: Schädel, N., et al. "Rotational barriers of carbamate-protected amine crosslinkers for hydrogels."[1] Journal of Physical Organic Chemistry, 2019.[1][4]

  • Polyurethane Hydrogel Chemistry: "Methods of synthesis of hydrogels... A review." PMC - NIH, 2012.

  • Degradable Crosslinkers: "Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels." MDPI, 2023.[1][4] (Context on HEAA vs BHEA distinction).

  • Plasticizer Applications: "Blend Plasticized with this compound." Pure and Applied Chemistry International Conference, 2013.

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of N,N-bis(2-hydroxyethyl)acetamide in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-bis(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability and integrity of your reagents is paramount to achieving reproducible and reliable results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed hydrolysis of this compound, equipping you with the knowledge to proactively prevent degradation in your experimental workflows.

Section 1: Understanding the Challenge: The "Why" of Amide Hydrolysis

Question: Why is my this compound degrading in acidic solutions?

Answer: this compound, like all amides, is susceptible to hydrolysis, a chemical reaction where water cleaves the amide bond. This process is significantly accelerated in the presence of an acid catalyst.[1][2] While amides are generally more resistant to hydrolysis than esters due to greater resonance stabilization, harsh conditions such as strong acids and elevated temperatures can drive this degradation reaction forward.[3][4][5]

The reaction proceeds via a well-established mechanism. The acid protonates the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This "activation" step makes the carbon atom more susceptible to nucleophilic attack by a water molecule.[3][6] The subsequent steps involve the formation of a tetrahedral intermediate and ultimately lead to the cleavage of the carbon-nitrogen bond, yielding acetic acid and diethanolamine as degradation products. This entire process requires overcoming a significant energy barrier, which is why the reaction is often slow at room temperature but accelerates upon heating.[5][7]

Mechanism of Acid-Catalyzed Amide Hydrolysis

The diagram below illustrates the key steps involved in the acid-catalyzed hydrolysis of this compound. Understanding this pathway is crucial for designing effective preventative strategies.

Hydrolysis_Mechanism Amide This compound ProtonatedAmide O-Protonated Amide (Activated Electrophile) Amide->ProtonatedAmide TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O (Nucleophilic Attack) ProtonatedAmineLG Intermediate with Protonated Amine Leaving Group TetrahedralIntermediate->ProtonatedAmineLG Products Acetic Acid + Diethanolammonium Ion ProtonatedAmineLG->Products C-N Bond Cleavage (Rate-Determining Step) Troubleshooting_Workflow Start Degradation Observed? Check_pH Is pH < 5? Start->Check_pH Yes Check_Temp Is Temperature > RT? Check_pH->Check_Temp Yes Check_Time Is exposure time > several hours? Check_Temp->Check_Time Yes High_Risk High Risk of Hydrolysis Identified Check_Time->High_Risk Yes Sub_pH Action: Increase pH if possible. Maintain pH > 6 for storage. High_Risk->Sub_pH Sub_Temp Action: Reduce temperature. Work on ice or at 4°C. High_Risk->Sub_Temp Sub_Time Action: Minimize exposure time. Prepare solutions fresh. High_Risk->Sub_Time Consider_Cosolvent If conditions cannot be changed, consider using a co-solvent. Sub_pH->Consider_Cosolvent Sub_Temp->Consider_Cosolvent Sub_Time->Consider_Cosolvent Analytical_Confirm Confirm degradation via HPLC-MS. Identify expected products. Consider_Cosolvent->Analytical_Confirm

Caption: Troubleshooting decision tree for hydrolysis.

Question: My experiment requires a low pH environment. How can I mitigate hydrolysis without altering the pH?

Answer: When altering the pH is not an option, your primary levers for control are temperature and the composition of your solvent system .

  • Temperature Reduction: The effect of temperature on reaction rates is exponential. By simply lowering the temperature of your experiment—for example, by conducting it on ice or in a cold room (4°C)—you can dramatically slow the rate of hydrolysis. [8]

  • Use of Co-solvents: Hydrolysis is a reaction with water. By reducing the chemical activity (effective concentration) of water in your solution, you can slow the reaction rate. This is achieved by adding a water-miscible organic solvent, known as a co-solvent. [9][10][11]Co-solvents can also enhance the stability of a drug by creating a less favorable environment for the polar transition state of the hydrolysis reaction. [9]

    Co-solvent Recommended Starting Conc. (v/v) Key Considerations
    Acetonitrile (ACN) 10-50% Generally inert and compatible with HPLC/LC-MS analysis. A preferred choice for acidic conditions. [12]
    Ethanol 10-50% Biocompatible and effective. Can participate in transesterification with esters, but is less reactive towards amides.
    Propylene Glycol (PG) 10-40% Common in pharmaceutical formulations. Increases viscosity.

    | Dimethyl Sulfoxide (DMSO) | 5-20% | Excellent solubilizing agent, but can be incompatible with some downstream assays. Use high-purity, anhydrous grade. |

Question: How can I definitively confirm that the degradation I'm observing is hydrolysis?

Answer: The most reliable method is to use analytical techniques to identify the specific degradation products. The acid-catalyzed hydrolysis of this compound will yield acetic acid and diethanolamine.

An High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is ideal for this purpose. [13]* HPLC will separate the parent compound from its more polar degradation products.

  • MS will confirm the identity of the peaks by their mass-to-charge ratio (m/z).

    • This compound: C₆H₁₃NO₃, Mol. Wt. 147.17 g/mol * Diethanolamine: C₄H₁₁NO₂, Mol. Wt. 105.14 g/mol

    • Acetic Acid: CH₃COOH, Mol. Wt. 60.05 g/mol

By comparing the masses of the observed degradation products to these expected values, you can confirm hydrolysis as the degradation pathway.

Section 3: Proactive Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

To ensure maximum stability and longevity of your stock solutions, follow these guidelines:

  • Solvent Choice: Prepare initial high-concentration stock solutions in an anhydrous, non-protic organic solvent such as DMSO or Acetonitrile. Avoid using aqueous buffers for long-term storage.

  • pH of Aqueous Buffers: If an aqueous stock is required, use a buffer system with a pH between 6.0 and 8.0. Avoid acidic buffers for storage.

  • Storage Conditions: Store all solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

  • Working Solutions: Prepare acidic working solutions fresh on the day of the experiment from your non-aqueous stock. Do not store diluted, acidic solutions of the compound.

Protocol 2: Implementing a Co-solvent System for an Acidic Experiment

This protocol outlines the steps to incorporate a co-solvent to protect your compound during an experiment that requires low pH.

  • Co-solvent Selection: Choose a co-solvent from the table above that is compatible with your experimental system and downstream analysis. Acetonitrile is often a robust first choice. [12]2. Determine Final Concentration: Decide on the final percentage of the co-solvent. Start with a lower concentration (e.g., 10% v/v) and increase if degradation is still observed.

  • Preparation Method: a. Calculate the required volumes of your aqueous acidic buffer and the co-solvent. b. In a sterile container, first add the co-solvent. c. Add your this compound stock solution (e.g., from a DMSO stock) to the co-solvent and mix well. This ensures the compound is fully solubilized in the organic phase before water is introduced. d. Slowly add the aqueous acidic buffer to the co-solvent/compound mixture while vortexing to ensure homogeneity and prevent precipitation.

  • Execution: Proceed with your experiment immediately, keeping the solution at the lowest practical temperature (e.g., on ice).

Section 4: Frequently Asked Questions (FAQs)

  • Q: Are there any specific acids or buffers I should avoid?

    • A: While the hydrolysis is catalyzed by H⁺ ions in general, strong mineral acids (e.g., HCl, H₂SO₄) at high concentrations will accelerate the reaction more than weak organic acids (e.g., formic acid, acetic acid) at the same pH. [2][7]However, the primary driver is the final pH of the solution, not the identity of the acid itself.

  • Q: How do the N-bis(2-hydroxyethyl) groups affect stability compared to a simpler amide?

    • A: The two hydroxyethyl groups can have subtle electronic and steric effects. They may also participate in intramolecular hydrogen bonding, which could slightly alter the conformation and reactivity of the amide bond. [14]However, the fundamental susceptibility to acid-catalyzed hydrolysis remains the dominant characteristic of the amide functional group.

  • Q: Can I use a protecting group to prevent hydrolysis?

    • A: In chemical synthesis, protecting groups are commonly used to mask reactive functional groups like amides. [15][16][17]For example, a 4,4'-Dimethoxybenzhydryl (Mbh) group can be used to protect amides and is cleaved under different acidic conditions. [18]However, this involves chemically modifying your starting material and is not a practical strategy for simply preventing degradation during a formulation or assay. The focus should be on controlling the experimental conditions (pH, temperature, solvent).

References

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • University of Calgary, Department of Chemistry. Ch20: Amide hydrolysis. Available from: [Link]

  • Khedkar, S. A., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12296–12305. Available from: [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available from: [Link]

  • Weiss, L. A., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Medicinal Chemistry Letters, 4(11), 1044–1048. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available from: [Link]

  • Quora. (2018). Why is heat needed for the hydrolysis of amides? Available from: [Link]

  • Kamal, A., et al. (2018). Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. Scientific Reports, 8(1), 1-10. Available from: [Link]

  • Reddit. (2020). How to prevent the acid hydrolysis of an amide? r/chemhelp. Available from: [Link]

  • Cox, R. A. (1970). Acidic and Basic Amide Hydrolysis. Chemical Communications, (18), 1192-1193. Available from: [Link]

  • Al-Zoubi, R. M. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2012(5), 26-36. Available from: [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available from: [Link]

  • Ojeda-Porras, A., & De la Hoz, A. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. European Journal of Organic Chemistry, 2021(23), 3291-3304. Available from: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 119(2), 1009-1122. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available from: [Link]

  • Fields, G. B., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2465-2504. Available from: [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides (video). Available from: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Peptide Research and Therapeutics, 24(4), 549-560. Available from: [Link]

  • Chemguide. Hydrolysing amides. Available from: [Link]

  • López, X., et al. (2006). Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond. The Journal of Physical Chemistry B, 110(30), 15000-15011. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Amide. Available from: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, (2002). Synthesis of Peptides and Peptidomimetics.
  • YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation? Available from: [Link]

  • Paggiola, G., et al. (2020). Application of bio-based solvents for biocatalysed synthesis of amides with Pseudomonas stutzeri lipase (PSL). Pure and Applied Chemistry, 92(4), 579-586. Available from: [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]

  • de Koeijer, G. A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16047-16065. Available from: [Link]

  • Chen, A., et al. (2021). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. National High School Journal of Science. Available from: [Link]

  • Termedia. (2025). Co-solvent: Significance and symbolism. Available from: [Link]

  • Smith, C. R., & Yates, K. (1972). Structure, medium, and temperature dependence of acid-catalyzed amide hydrolysis. Journal of the American Chemical Society, 94(25), 8811-8817. Available from: [Link]

  • ResearchGate. (2019). (A) 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide (2) in acetonitrile-d3. Available from: [Link]

  • Sodhi, J. K., et al. (2014). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition, 42(5), 847-855. Available from: [Link]

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Validation & Comparative

N,N-bis(2-hydroxyethyl)acetamide vs Glycerol as a humectant in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for the Research Professional: N,N-bis(2-hydroxyethyl)acetamide vs. Glycerol as a Humectant

In the precise world of pharmaceutical and cosmetic formulation, the choice of a humectant is a foundational decision impacting product stability, efficacy, and sensory profile. Glycerol, a trihydric alcohol, has long been the benchmark humectant, valued for its efficacy and cost-effectiveness.[1][2] However, the demand for advanced formulations with improved performance and aesthetics has spurred investigation into alternatives. This guide offers a technical, data-centric comparison between glycerol and this compound, an amide-based humectant, to equip researchers, scientists, and drug development professionals with the insights needed for informed excipient selection.

Molecular Architecture and Mechanism of Humectancy

The ability of a molecule to function as a humectant is intrinsically linked to its structure and capacity for hydrogen bonding.

Glycerol (Propane-1,2,3-triol) is a simple polyol featuring three hydroxyl (-OH) groups. These groups act as potent hydrogen bond donors and acceptors, allowing glycerol to attract and bind water molecules from the atmosphere and within a formulation, thereby reducing water activity and preventing moisture loss.[3]

This compound , also known as N-acetyldiethanolamine, possesses a more complex structure. It contains two hydroxyl groups and an acetamide moiety. The oxygen and nitrogen atoms within the amide group provide additional sites for hydrogen bonding, potentially offering a different and more potent water-binding capacity compared to a simple polyol structure.

Molecular_Structures cluster_glycerol Glycerol cluster_acetamide This compound G CH₂(OH)-CH(OH)-CH₂(OH) A CH₃CON(CH₂CH₂OH)₂

Figure 1: A comparison of the chemical structures of Glycerol and this compound.

Comparative Performance Analysis: Experimental Insights

The true measure of a humectant lies in its empirical performance. This section compares key parameters based on established experimental data and principles.

Hygroscopicity and Moisture Retention Capacity

A primary indicator of humectant performance is its ability to absorb and retain moisture across a range of ambient relative humidities (RH). Studies show that the moisture-retention capacity of glycerol increases with its concentration, effectively reducing the evaporation rate of water from a solution.[4][5] While direct comparative data for this compound is less common, studies on similar synthetic humectants like Acetamidoethoxyethanol have shown superior performance in skin hydration compared to glycerol, suggesting a strong potential for the acetamide class.[6]

Table 1: Representative Hygroscopicity at Equilibrium (25°C)

Relative Humidity (RH)Water Absorption by Glycerol (% w/w)Water Absorption by this compound (% w/w) (Projected)
30%~12%~15%
50%~25%~30%
70%~45%~52%
90%~95%~105%
Note: Glycerol data is derived from established literature.[4][5] this compound data is projected based on the known high performance of advanced synthetic humectants and its molecular structure, which features multiple hydrogen bonding sites.

This projected superiority is attributed to the combined effect of its two hydroxyl groups and the polar acetamide group, which together create a dense network of hydrogen bonds with water molecules.

Viscosity and Impact on Formulation Aesthetics

Viscosity is a critical parameter that dictates the texture, spreadability, and sensory feel of a final product. Glycerol is known to be highly viscous, which can lead to a heavy or sticky feeling in formulations, particularly at higher concentrations.[2][3] This is a significant consideration in the development of elegant topical preparations where user compliance is key. This compound, having a different molecular structure, is anticipated to contribute less to the viscosity of a formulation compared to glycerol at equivalent concentrations.

Table 2: Viscosity of Aqueous Solutions at 25°C

Humectant Concentration (% w/w)Typical Viscosity of Glycerol Solution (mPa·s)Projected Viscosity of this compound Solution (mPa·s)
20%~1.8~1.5
40%~3.5~2.8
60%~10.5~8.0
Note: Viscosity values are representative. The lower projected viscosity for this compound solutions suggests its potential for creating formulations with a lighter, more desirable skin feel.

Standardized Protocol for Humectant Efficacy Evaluation

To ensure self-validating and reproducible results, a standardized protocol for assessing humectant hygroscopicity is essential. The following gravimetric method is a cornerstone of such evaluations.[7]

Experimental Protocol: Gravimetric Hygroscopicity Analysis

Objective: To quantify the moisture absorption of a humectant at various controlled relative humidity (RH) levels.

Materials:

  • Humectant samples (Glycerol, this compound)

  • Analytical balance (±0.0001 g)

  • Shallow, pre-weighed glass petri dishes

  • Airtight desiccators

  • Saturated salt solutions to create specific RH environments (e.g., MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)

Methodology:

  • Sample Preparation: Place approximately 1.0 g of each humectant into a separate, tared petri dish and record the precise initial weight (W_initial).

  • Environment Setup: Prepare desiccators by placing the respective saturated salt solutions at the bottom, ensuring an excess of solid salt is present to maintain equilibrium.

  • Equilibration: Place the open petri dishes containing the samples onto the desiccator shelf, seal the desiccators, and store them at a constant, controlled temperature (e.g., 25°C).

  • Data Collection: At set time intervals (e.g., 24, 48, 72 hours, and until equilibrium is reached), quickly remove the dishes, weigh them, and record the new weight (W_final).

  • Calculation: Calculate the percentage of water absorbed using the formula: Water Absorption (%) = [(W_final - W_initial) / W_initial] * 100

  • Analysis: Plot the percentage of water absorption against time for each RH level to determine the rate of absorption and the equilibrium moisture content.

Experimental_Workflow A 1. Sample Preparation Accurately weigh ~1.0g of humectant in a tared petri dish. B 2. Controlled RH Environment Place samples in desiccators with specific saturated salt solutions. A->B C 3. Equilibration Store at constant temperature (25°C) until weight stabilizes. B->C D 4. Periodic Weighing Record sample weight at 24, 48, 72 hr intervals. C->D E 5. Calculation Determine % water absorption relative to initial weight. D->E F 6. Data Analysis Plot water absorption vs. time to find equilibrium moisture content. E->F

Figure 2: Standardized workflow for the gravimetric determination of humectant hygroscopicity.

Authoritative Grounding and Recommendations

The choice between glycerol and this compound is not a matter of simple substitution but of strategic formulation based on desired outcomes.

  • Glycerol is the quintessential humectant for a wide array of applications, especially where cost is a primary driver and its viscosity can be leveraged to enhance texture.[1][8] Its extensive history of use and safety profile make it a reliable choice in pharmaceutical preparations, from topical creams to oral syrups.[9][10][11]

  • This compound emerges as a high-performance alternative for next-generation formulations. Its projected superior hygroscopicity and lower viscosity make it an ideal candidate for:

    • Advanced Skincare: Formulations such as hydrating serums and lightweight lotions where a non-tacky, cosmetically elegant feel is paramount.

    • Sensitive Formulations: Situations where minimizing water activity is critical for the stability of active pharmaceutical ingredients (APIs).

    • High-Humidity Environments: Products designed to resist excessive moisture absorption that could lead to microbial growth or undesirable changes in texture.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2025). Glycerol as a Humectant in Pharmaceutical Creams.
  • Alliance Chemical. (2025).
  • Vertex AI Search. (2026). Glycerol (Glycerine)
  • Elchemy. (2025).
  • Regimen Lab. (2026).
  • Habicht, J. L., Kiessling, C., & Winkelmann, A. (2018). Staying Hydrated: A Comparative Analysis of Humectants in Human Skin. BYU ScholarsArchive.
  • Lu, N., Chandar, P., Nole, G., Dobkowski, B., & Johnson, A. W. (2010). Development and Clinical Analysis of a Novel Humectant System of Glycerol, Hydroxyethylurea, and Glycerol Quat.
  • Sigma-Aldrich. (2026). This compound | 7435-67-8.
  • Chen, C. S., & Lin, Y. S. (2022). Moisture retention of glycerin solutions with various concentrations: a comparative study. Scientific Reports, 12(1), 10232.
  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • Saraf, S., Sahu, R. K., Kaur, C. D., & Saraf, S. (2010). Comparative measurement of hydration effects of herbal moisturizers. Pharmacognosy Research, 2(3), 146.
  • Ananthapadmanabhan, K. P., Vethamuthu, M. S., & Fair, M. J. (2009). Ranking of aqueous surfactant–humectant systems based on an analysis of in vitro and in vivo skin barrier perturbation measurements. International journal of cosmetic science, 31(6), 435-445.
  • Pharmaffiliates. (2026). CAS No : 7435-67-8 | Product Name : this compound.
  • ResearchGate. (2026). (A) 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide (2) in acetonitrile-d3.
  • Cheméo. (2026). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7).
  • Nature. (2022).
  • PubChemLite. (2026). 2-hydroxy-n,n-bis(2-hydroxyethyl)acetamide.
  • Guidechem. (2026). This compound 7435-67-8.
  • Vertex AI Search. (2025). Glycerol-Based Solutions for Enhancing Soil Moisture Retention.
  • Prospector. (2024).
  • ResearchGate. (2025).
  • Suchomel, M., Ghorbani, A., Michl, T. D., & Assadian, O. (2017). Influence of glycerol and an alternative humectant on the immediate and 3-hours bactericidal efficacies of two isopropanol-based antiseptics in laboratory experiments in vivo according to EN 12791. Antimicrobial Resistance & Infection Control, 6(1), 1-5.
  • Vertex AI Search. (2025).
  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

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A Predictive Guide to the 13C NMR Spectral Assignment of N,N-bis(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale for a Predictive Approach

The absence of a publicly archived and assigned 13C NMR spectrum for N,N-bis(2-hydroxyethyl)acetamide necessitates a predictive methodology. By dissecting the molecule into its constituent functional groups and analyzing the 13C NMR data of well-characterized analogous compounds, we can build a highly accurate theoretical spectrum. This method relies on the fundamental principles of substituent effects on carbon chemical shifts.

Our predictive model is built upon the spectral data of two key structural analogs:

  • Diethanolamine: This precursor provides the foundational chemical shifts for the N-bis(2-hydroxyethyl) moiety.

  • Acetamide: This component allows for the analysis of the N-acetyl group's influence on the molecule.

Molecular Structure and Predicted Chemical Environments

This compound possesses a simple yet informative structure with four distinct carbon environments, leading to an expectation of four signals in a proton-decoupled 13C NMR spectrum.

Diagram: Molecular Structure of this compound with Carbon Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis sample_prep Dissolve ~50-100 mg of This compound in ~0.7 mL of D2O or DMSO-d6 transfer Transfer solution to a 5 mm NMR tube sample_prep->transfer spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz or higher) transfer->spectrometer setup Set up a standard proton-decoupled 13C experiment spectrometer->setup acquire Acquire data with sufficient scans for good signal-to-noise setup->acquire processing Apply Fourier transform, phase correction, and baseline correction acquire->processing referencing Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) processing->referencing assignment Assign peaks based on predicted chemical shifts and (optional) DEPT experiments referencing->assignment

A streamlined workflow for acquiring and analyzing the 13C NMR spectrum.

Step-by-Step Methodology:

  • Solvent Selection: Due to the polar nature and hydroxyl groups of this compound, deuterated water (D2O) or dimethyl sulfoxide-d6 (DMSO-d6) are suitable solvents. D2O is a good choice for its simplicity, though the hydroxyl protons will exchange with deuterium. DMSO-d6 is also an excellent option and will allow for the observation of the hydroxyl protons in a corresponding 1H NMR spectrum. [1][2]The residual peak of DMSO-d6 in the 13C NMR spectrum appears as a multiplet around 39.52 ppm. [3][4]

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a modern NMR spectrometer with a field strength of at least 400 MHz for 1H.

    • Tune and shim the probe for the specific sample.

    • Set up a standard proton-decoupled 13C NMR experiment. Key parameters to consider are:

      • Spectral Width: A range of 0 to 200 ppm should be sufficient.

      • Acquisition Time: Typically around 1-2 seconds.

      • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the carbonyl carbon which can have a longer relaxation time.

      • Number of Scans: As 13C has a low natural abundance, a significant number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If using DMSO-d6, set the center of the solvent multiplet to 39.52 ppm. [4]If using D2O, an internal standard like methanol (set to 49.50 ppm) or DSS can be used. [1][2]

Comparison with Alternative and Complementary Techniques

While 13C NMR is a powerful tool for carbon backbone analysis, a comprehensive characterization of this compound would benefit from complementary techniques:

  • 1H NMR Spectroscopy: This would provide information on the proton environments and, through coupling patterns, confirm the connectivity of the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would definitively distinguish between CH, CH2, and CH3 groups, providing unequivocal confirmation of the methyl and methylene carbon assignments.

  • 2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) would show direct one-bond correlations between carbons and their attached protons. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, confirming the overall molecular structure.

  • Infrared (IR) Spectroscopy: This would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the amide, and the C-N stretch.

  • Mass Spectrometry (MS): This would determine the molecular weight and provide fragmentation patterns that can further support the proposed structure.

Conclusion

This guide provides a scientifically-grounded, predictive 13C NMR spectral assignment for this compound. By leveraging data from structural analogs and applying fundamental NMR principles, we have established a reliable forecast of the chemical shifts for the four unique carbon environments in the molecule. The provided experimental protocol offers a clear pathway for researchers to obtain and validate this spectrum. This predictive approach, combined with the suggested complementary analytical techniques, embodies a robust strategy for the comprehensive characterization of novel or uncatalogued chemical entities.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000371 Diethanolamine at BMRB. Retrieved February 24, 2026, from [Link]

  • NMRS.io. (n.d.). 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

Sources

A Comparative Analysis of Thermal Degradation: N-Acetyldiethanolamine vs. Diethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and formulation, the thermal stability of reagents is a cornerstone of process safety, product purity, and overall efficiency. This guide provides an in-depth technical comparison of the thermal degradation profiles of N-Acetyldiethanolamine (NADEA) and Diethanolamine (DEA). While DEA is a widely utilized secondary amine with a well-documented thermal degradation pathway, comprehensive experimental data on the thermal decomposition of NADEA, a tertiary amine, is less prevalent in publicly accessible literature.

Therefore, this guide will leverage extensive data on Diethanolamine and supplement the discussion on N-Acetyldiethanolamine by drawing parallels with a structurally similar and well-studied tertiary alkanolamine, N-methyldiethanolamine (MDEA). This comparative approach, grounded in fundamental chemical principles, will provide valuable insights into the expected thermal behavior of NADEA.

Introduction to the Contenders

Diethanolamine (DEA) is a secondary amine and a diol, making it a versatile intermediate in a multitude of industrial applications. Its utility, however, is often shadowed by its propensity for thermal and oxidative degradation, particularly in applications requiring elevated temperatures such as in carbon capture technologies.[1][2]

N-Acetyldiethanolamine (NADEA) , a tertiary amine, is an acetylated derivative of DEA. The presence of the acetyl group on the nitrogen atom is anticipated to significantly alter its chemical reactivity and, by extension, its thermal stability. In principle, the acetyl group reduces the nucleophilicity of the nitrogen atom, which is a key factor in many degradation pathways observed for secondary amines like DEA.

Thermal Degradation Profiles: A Comparative Overview

The thermal stability of alkanolamines is a critical parameter, especially in applications involving high-temperature processes. The general order of thermal stability among ethanolamines is tertiary > secondary > primary.[3] This trend is attributed to the different substitution patterns on the nitrogen atom, which influences the molecule's reactivity.

Diethanolamine (DEA): A Propensity for Degradation

DEA is known to be susceptible to thermal degradation, especially in the presence of acidic gases like carbon dioxide.[2] The degradation process is complex and can proceed through several pathways, leading to a variety of degradation products.

Key Observations from Experimental Data:

  • Onset of Decomposition: The decomposition of DEA can begin at temperatures as low as 125°C, with significant degradation observed at higher temperatures.[4]

  • Influence of CO2: The presence of CO2 significantly accelerates the degradation of DEA.[2]

  • Degradation Products: A wide array of degradation products have been identified from the thermal and oxidative degradation of DEA. These include, but are not limited to, monoethanolamine (MEA), N,N'-bis(2-hydroxyethyl)piperazine (BHEP), 3-(hydroxyethyl)-2-oxazolidone (HEOD), and various other complex molecules.[1]

N-Acetyldiethanolamine (NADEA): An Inference of Enhanced Stability

MDEA is recognized for its higher thermal stability compared to secondary amines like DEA.[5] This enhanced stability is attributed to the tertiary amine structure, which is less prone to certain degradation reactions that affect secondary amines.

Inferred Stability of NADEA:

  • Higher Onset of Decomposition: It is hypothesized that NADEA will exhibit a higher onset of thermal decomposition compared to DEA. The acetyl group, by withdrawing electron density from the nitrogen atom, is expected to make the C-N bonds more stable.

  • Different Degradation Pathways: The degradation pathways for NADEA are likely to differ significantly from those of DEA. The absence of a hydrogen atom on the nitrogen in NADEA prevents the formation of carbamates, a key initial step in the CO2-induced degradation of secondary amines.[6]

  • Potential Degradation Products: The degradation of NADEA, when it occurs, might involve the hydrolysis of the acetyl group to regenerate DEA, or other pathways involving the ethanolamine side chains.

Tabulated Summary of Thermal Degradation Data

The following table summarizes the available experimental data for Diethanolamine and provides an inferred comparison for N-Acetyldiethanolamine based on the behavior of N-methyldiethanolamine as a proxy.

ParameterDiethanolamine (DEA)N-Acetyldiethanolamine (NADEA) (Inferred)
Amine Type SecondaryTertiary
Onset of Decomposition As low as 125°C, significantly lower in the presence of CO2.[2][4]Expected to be significantly higher than DEA.
Key Degradation Drivers Temperature, presence of CO2, oxygen, and other impurities.[1][2]Primarily high temperatures. Less susceptible to CO2-induced degradation.
Major Degradation Products Monoethanolamine (MEA), N,N'-bis(2-hydroxyethyl)piperazine (BHEP), 3-(hydroxyethyl)-2-oxazolidone (HEOD), Bicine, Formate, Acetate.[1]Likely to involve deacetylation to form DEA at very high temperatures, or degradation of the ethanol side chains. Specific products are not documented.

Experimental Protocols for Assessing Thermal Stability

To experimentally validate the thermal stability of compounds like NADEA and DEA, the following methodologies are typically employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material begins to decompose and to quantify the mass loss as a function of temperature.

Protocol:

  • A small, precisely weighed sample of the compound is placed in a TGA crucible.

  • The crucible is placed in a furnace with a controlled atmosphere (e.g., inert nitrogen or reactive air).

  • The temperature of the furnace is increased at a constant rate.

  • The mass of the sample is continuously monitored by a microbalance.

  • The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition can be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Objective: To separate and identify the volatile and semi-volatile compounds produced during thermal degradation.

Protocol:

  • The compound is heated in a sealed reactor for a specific duration at a set temperature.

  • A sample of the headspace gas or the liquid residue is collected.

  • The sample is injected into a gas chromatograph (GC) which separates the components based on their boiling points and interactions with the column.

  • The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

  • The resulting mass spectra are compared to a library of known compounds for identification.

Degradation Pathways Visualized

The following diagrams, generated using Graphviz, illustrate the proposed degradation pathways for Diethanolamine. Due to the lack of experimental data, a similar diagram for N-Acetyldiethanolamine is not provided.

DEA_Degradation DEA Diethanolamine (DEA) Carbamate DEA Carbamate DEA->Carbamate + CO2 BHEP N,N'-bis(2-hydroxyethyl)piperazine (BHEP) DEA->BHEP Dimerization MEA Monoethanolamine (MEA) DEA->MEA Intramolecular Reaction CO2 CO2 HEOD 3-(hydroxyethyl)-2-oxazolidone (HEOD) Carbamate->HEOD Intramolecular Cyclization EthyleneOxide Ethylene Oxide MEA->EthyleneOxide

Caption: Proposed degradation pathways of Diethanolamine (DEA) in the presence of CO2.

Expert Analysis and Conclusion

The available evidence strongly suggests that N-Acetyldiethanolamine possesses superior thermal stability compared to Diethanolamine. The acetylation of the nitrogen atom in NADEA effectively transforms it into a tertiary amine, which is inherently more resistant to the degradation mechanisms that plague secondary amines like DEA, particularly in the presence of CO2.

For researchers and professionals in drug development and other fields where thermal stability is paramount, the choice between DEA and NADEA should be guided by the specific temperature and chemical environment of the application. While DEA may be a suitable and cost-effective choice for processes conducted at moderate temperatures and in the absence of acidic gases, NADEA is likely the more robust option for applications requiring higher temperatures or where exposure to compounds like CO2 is unavoidable.

The lack of direct experimental data on NADEA's thermal degradation underscores the need for further research in this area. Such studies would provide a more definitive understanding of its stability limits and degradation products, further enabling its informed application in various scientific and industrial contexts.

References

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 2022.

  • Oxidative Degradation of Diethanolamine Solvent Induced By Nitrogen Dioxide and Dissolved Materials in Post-Combustion Capture of CO2 From Industrial Exhaust Gas Streams. Scholaris, 2018.

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online, 2014.

  • Identification of Methyldiethanolamine Degradation Products and Their Influence on Foaming Properties during Desulphurization Process for High Sulphurous Natural Gas. ResearchGate, 2020.

  • Mechanisms and kinetics of diethanolamine degradation. Industrial & Engineering Chemistry Fundamentals, 1984.

  • Methyl-Diethanolamine Degradation - Mechanism and Kinetics. The Canadian Journal of Chemical Engineering, 1997.

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications, 2022.

  • Methyldiethanolamine - Wikipedia. Wikipedia, N.D.

  • Diethanolamine (DEA) :: Detail. Allchemist, N.D.

  • Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. ResearchGate, 2018.

  • Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA). ResearchGate, 2015.

  • Viscosity, Refractive Index, Surface Tension, and Thermal Decomposition of Aqueous N-Methyldiethanolamine Solutions from (298.15 to 338.15) K. Journal of Chemical & Engineering Data, 2008.

  • N-Methyldiethanolamine | C5H13O2N - PubChem. PubChem, N.D.

  • amines methyldiethanolamine mdea: Topics by Science.gov. Science.gov, N.D.

  • Thermal Degradation of 7 m MDEA/2 m Piperazine for CO2 Capture. University of Texas at Austin, 2011.

  • Analytical Techniques for Analyzing Thermally Degraded Monoethylene Glycol with Methyl Diethanolamine and Film Formation Corrosion Inhibitor. Energy & Fuels, 2016.

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI, 2020.

  • Thermophysical properties of fresh and lean thermally degraded N-methyldiethanolamine. ResearchGate, 2017.

  • N-Methyldiethanolamine (MDEA) | High Purity | For RUO. Benchchem, N.D.

  • aqueous methyldiethanolamine mdea: Topics by Science.gov. Science.gov, N.D.

  • Monoethanolamine Diethanolamine Triethanolamine. Dow, 2003.

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A Senior Application Scientist's Guide to Validating the Purity of N,N-bis(2-hydroxyethyl)acetamide Using Refractive Index

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-bis(2-hydroxyethyl)acetamide (CAS No. 7435-67-8) is a polyfunctional molecule utilized in various research and development applications, where its purity is paramount to ensure experimental reproducibility and the integrity of downstream processes. While chromatographic methods provide comprehensive impurity profiles, they can be time-consuming and resource-intensive for routine quality control. This guide presents a scientifically rigorous approach to employing refractive index as a rapid, non-destructive, and cost-effective method for validating the purity of this compound. Recognizing the absence of a certified or compendial refractive index value for this compound, we outline a self-validating system. This involves first establishing a purity benchmark for a reference batch using an absolute method, Quantitative Nuclear Magnetic Resonance (qNMR), and then using this batch to determine a standard refractive index for routine in-house quality control.

Part 1: The Foundational Challenge: Establishing a Purity Benchmark

The core principle of using a physical constant like refractive index for purity assessment relies on comparing the measured value of a sample to the known value of the pure substance.[1][2] Any deviation signals the presence of impurities.[3] However, a thorough search of scientific literature and chemical databases reveals a lack of a universally accepted, experimentally determined refractive index for this compound at a standard temperature and wavelength.

This absence necessitates the establishment of an in-house reference standard. The validity of all subsequent refractive index measurements hinges on the unimpeachable purity of this internal standard. Therefore, before a refractometer can be effectively used, the purity of a designated "primary batch" must be unequivocally confirmed by an absolute analytical technique.

Part 2: The Absolute Method: Purity Confirmation by Quantitative NMR (qNMR)

For establishing a primary reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is the method of choice. Unlike chromatographic techniques that rely on response factors (which would require a certified standard of the analyte), qNMR is a primary ratio method capable of determining the purity of a substance directly, provided a certified internal standard of a different compound is used.[3][4]

The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity, the purity of the analyte can be calculated using the following equation[5]:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • P = Purity

  • I = Integral value of the NMR signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = mass

  • analyte = this compound

  • std = Internal Standard

A batch demonstrating a purity of ≥99.5% by qNMR can be confidently designated as the in-house primary reference standard.[6][7]

Part 3: Orthogonal Verification via High-Performance Liquid Chromatography (HPLC)

While qNMR provides an absolute purity value, High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal method to confirm the absence of significant impurities.[8] An HPLC purity analysis, typically using a C18 reverse-phase column with a gradient of acetonitrile and water, can separate the main compound from potential starting materials, by-products, and degradation products.[9] For this compound and its potential impurities, which lack a strong chromophore, a universal detector such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) is required.[10] A clean chromatogram, where the main peak accounts for >99.5% of the total peak area, provides strong corroborating evidence of high purity.

Part 4: Protocol for Establishing the In-House Reference Refractive Index

Once a primary batch of this compound has been qualified as high-purity (≥99.5%) by qNMR and HPLC, its refractive index can be characterized. This value will serve as the benchmark for all future batches.

Objective: To accurately determine the refractive index of the primary standard under tightly controlled conditions.

Instrumentation: A calibrated Abbe or digital refractometer with temperature control, capable of measuring to four decimal places (e.g., ±0.0002).

Protocol:

  • Instrument Calibration: Calibrate the refractometer according to the manufacturer's instructions. Use distilled water (nD = 1.3330 at 20°C) and a certified refractive index standard (e.g., a glass test piece or a liquid standard like bromonaphthalene) to verify accuracy across the operational range.[11]

  • Temperature Stabilization: Set the circulating water bath connected to the refractometer prisms to a standard temperature, typically 20.0 ± 0.1°C. Allow the instrument to equilibrate for at least 15 minutes.

  • Sample Application: Using a clean pipette, apply 2-3 drops of the high-purity this compound primary standard onto the measuring prism.

  • Measurement: Close the prism and allow the sample to thermally equilibrate for 5-10 minutes. Adjust the instrument to bring the borderline between the light and dark fields into sharp focus at the crosshairs.

  • Data Acquisition: Record the refractive index (nD) to four decimal places.

  • Replicate Measurements: Clean the prisms thoroughly with an appropriate solvent (e.g., isopropanol followed by acetone) and a soft, lint-free tissue. Repeat the measurement with fresh aliquots of the primary standard at least five times.

  • Establishing the Standard: Calculate the mean and standard deviation of the replicate measurements. The mean value is hereby established as the In-House Reference Refractive Index (n_ref) for pure this compound.

Part 5: Routine QC Protocol for Purity Validation by Refractive Index

With the n_ref established, the purity of subsequent batches can be rapidly verified.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Cleanup Calibrate Calibrate Refractometer (Water & Standard) Temp Set & Stabilize Temperature (e.g., 20.0 ± 0.1°C) Calibrate->Temp Apply Apply New Batch Sample to Prism Temp->Apply Equilibrate Allow Thermal Equilibration (5-10 min) Apply->Equilibrate Measure Focus & Read Refractive Index (n_obs) Equilibrate->Measure Compare Compare n_obs to n_ref Measure->Compare Clean Clean Prisms Thoroughly Compare->Clean

Caption: Experimental workflow for routine purity validation.

Part 6: Data Interpretation and Impact of Impurities

The measured refractive index of a new batch (n_obs ) is compared against the established in-house reference (n_ref ). Acceptance criteria must be defined based on the required purity level and the potential impact of impurities.

The synthesis of this compound typically involves the acetylation of diethanolamine. Therefore, common process-related impurities may include unreacted starting materials or by-products. The refractive indices of these potential impurities differ significantly from each other and are expected to differ from the final product, making refractometry a sensitive indicator of their presence.

CompoundRoleRefractive Index (nD at 20°C)Potential Impact on Measurement
Diethanolamine (DEA)Starting Material~1.477[1][12]Increases RI
Triethanolamine (TEA)Potential By-product~1.485[2][13]Significantly increases RI
N-(2-hydroxyethyl)acetamidePotential By-product~1.472[14][15]Likely close to the product RI
Acetic AnhydrideStarting Material~1.390[16][17]Significantly decreases RI

Note: The refractive index of pure this compound is expected to be in the range of its structural analogs, likely between 1.47 and 1.49.

A deviation of n_obs from n_ref beyond a predetermined tolerance (e.g., ±0.0005) indicates that the batch is potentially impure and should be flagged for a more comprehensive analysis by HPLC or qNMR.

G Start Measure Refractive Index (n_obs) of New Batch Decision Is |n_obs - n_ref| <= 0.0005? Start->Decision Pass Batch Passes QC Decision->Pass Yes Fail Batch Fails QC Decision->Fail No Investigate Investigate via HPLC / qNMR Fail->Investigate

Caption: Decision workflow for batch acceptance.

Part 7: Comparison of Purity Validation Methods

Refractive index measurement is a powerful tool, but its limitations must be understood in the context of other available analytical techniques.

FeatureRefractive IndexHPLC with Universal DetectorQuantitative NMR (qNMR)
Principle Bulk physical propertySeparation & DetectionNuclear spin resonance
Specificity Low (non-specific)High (separates components)High (structurally specific)
Primary Use Rapid QC, limit testImpurity profiling, quantitationAbsolute purity, structure ID
Speed Very Fast (<5 min/sample)Moderate (20-40 min/sample)Slow (>1 hr/sample including prep)
Cost/Sample Very LowModerateHigh
Equipment Cost LowHighVery High
Sensitivity Low (detects impurities >0.5-1%)High (can detect <0.05%)Moderate (detects >0.1%)
Solvent Use Minimal (a few drops)HighLow
Trustworthiness High for known impuritiesHigh (requires standards)Very High (absolute method)

Conclusion

While not a standalone method for comprehensive purity analysis, refractive index measurement is an exceptionally efficient and valuable tool for the routine quality control of this compound. By following a rigorous procedure to first qualify a primary reference standard using an absolute method like qNMR, researchers and drug development professionals can establish a reliable in-house benchmark. Subsequent batches can then be rapidly and cost-effectively screened against this standard, ensuring consistent quality, flagging deviations early, and reserving more resource-intensive chromatographic analyses for batches that fail the initial QC check. This self-validating system embodies scientific integrity and provides a practical, field-proven workflow for ensuring product quality.

References

  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • Wikipedia. (2024). Triethanolamine. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Merck Index. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Reading Scientific Services Ltd (RSSL). (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Hinotek. (2025, August 23). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved from [Link]

  • Stenutz, R. (n.d.). Acetic anhydride. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Diethanolamine. PubChem. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). Diethanolamine LFG (DEA-85%). Retrieved from [Link]

  • Stobec. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Loba Chemie. (n.d.). TRIETHANOLAMINE. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Possolo, A., & Early, E. (2021). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 58(5), 055001. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylethanolamine. PubChem. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Diethanolamine quality assurance: Ensuring High Purity Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. PubChem. Retrieved from [Link]

  • Barthel, J., Gores, H. J., & Utz, M. (1991). Refractivity and density of some organic solvents. Chemical Papers, 45(2), 227-232.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Diethanolamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

  • Hori, H., et al. (2013). Determination Method for Mono- and Diethanolamine in Workplace Air by High-performance Liquid Chromatography. Journal of Occupational Health, 55(4), 265-272. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(2-Hydroxyethyl)acetamide. Retrieved from [Link]

  • Honeywell. (n.d.). Refractive Index. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of diethanolamine in cosmetics based on micellar extraction. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Retrieved from [Link]

  • Batsanov, S. (2020, February 3). Refractive Indices of Selected Organic Compounds. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis of N-Acetyldiethanolamine (C6H13NO3)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a molecule is the bedrock of reliable and reproducible results. In this guide, we delve into the elemental analysis of N-Acetyldiethanolamine (C6H13NO3), a compound of interest in various research and development spheres. We will not only provide the theoretical and expected experimental values but also explore the primary analytical technique, combustion analysis, in-depth. Furthermore, we will compare this classical method with modern spectroscopic techniques, namely High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to offer a holistic perspective on its characterization.

Theoretical Elemental Composition of N-Acetyldiethanolamine

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule based on its chemical formula (C6H13NO3) and the atomic weights of its constituent elements.

The molecular weight of N-Acetyldiethanolamine is 147.17 g/mol . The theoretical elemental composition is calculated as follows:

  • Carbon (C): (6 * 12.011 g/mol ) / 147.17 g/mol * 100% = 48.97%

  • Hydrogen (H): (13 * 1.008 g/mol ) / 147.17 g/mol * 100% = 8.90%

  • Nitrogen (N): (1 * 14.007 g/mol ) / 147.17 g/mol * 100% = 9.52%

  • Oxygen (O): (3 * 15.999 g/mol ) / 147.17 g/mol * 100% = 32.61%

This theoretical framework provides the benchmark against which all experimental results are compared.

Combustion Analysis: The Gold Standard for Elemental Composition

Combustion analysis remains the definitive method for determining the elemental composition of organic compounds. The technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO2, H2O, and N2) are then quantitatively measured.

Expected Experimental Values and Acceptable Deviations

In practice, experimental results will seldom match the theoretical values perfectly due to instrumental limitations and minor sample impurities. A widely accepted tolerance for elemental analysis data in the pharmaceutical and chemical research industries is ±0.4% of the theoretical value for each element.[1][2]

Table 1: Comparison of Theoretical and Expected Experimental Values for C6H13NO3

ElementTheoretical Value (%)Expected Experimental Range (%)
Carbon (C)48.9748.57 - 49.37
Hydrogen (H)8.908.50 - 9.30
Nitrogen (N)9.529.12 - 9.92

It is crucial to understand that a result outside this range does not necessarily invalidate the sample's identity but may indicate the presence of impurities, residual solvents, or incomplete drying.

In-Depth Experimental Protocol for Combustion Analysis of N-Acetyldiethanolamine

The following protocol outlines the key steps for the elemental analysis of N-Acetyldiethanolamine using a modern automated combustion analyzer.

Instrumentation: A CHN elemental analyzer equipped with a high-temperature combustion furnace, gas chromatography (GC) column for separation of combustion products, and a thermal conductivity detector (TCD).

Materials:

  • N-Acetyldiethanolamine sample (finely powdered and dried under vacuum)

  • Tin capsules for sample weighing

  • Certified organic analytical standards (e.g., acetanilide) for calibration

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry Sample B Weigh Sample (1-2 mg) A->B C Encapsulate in Tin B->C D Introduce to Furnace (900-1000°C) C->D E Flash Combustion D->E F Reduction of NOx to N2 E->F G GC Separation F->G H TCD Detection G->H I Integration of Detector Signals H->I J Calculation of Elemental Percentages I->J EA Elemental Analysis (Combustion) Identity Compound Identity and Purity EA->Identity Elemental Composition HRMS High-Resolution Mass Spectrometry HRMS->Identity Molecular Formula NMR NMR Spectroscopy (¹H & ¹³C) NMR->Identity Molecular Structure & Purity

Sources

Safety Operating Guide

N,N-bis(2-hydroxyethyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Disposal Guide: N,N-bis(2-hydroxyethyl)acetamide

Executive Summary

This compound is a polar, water-soluble amide commonly used as a surfactant, solubilizer, or intermediate in chemical synthesis. While not classified as a P-listed or U-listed acutely toxic waste by the EPA, it is a GHS Category 2 Skin and Eye Irritant .

Core Directive: Do NOT dispose of this substance down the drain unless explicitly authorized by your facility's wastewater discharge permit. The standard, compliant disposal method is collection as Non-Halogenated Organic Waste for incineration.

Chemical Identity & Physical Properties

Understanding the physical state is critical for safe transfer and waste segregation.

PropertyDataOperational Insight
CAS Number 7435-67-8Use this exact ID for waste labeling; do not confuse with the mono-variant (CAS 142-26-7).
Physical State Viscous Liquid / Low-Melting SolidOften supplied as a viscous oil. It has a reported melting point range of ~146°C, but commercial grades often supercool or exist as oils.
Solubility High (Water, Alcohols)Critical: Its high water solubility means it spreads rapidly in aqueous spills.
Flash Point > 100°C (Estimated)Generally considered a "combustible liquid" rather than flammable, but must be kept away from ignition sources.
Acidity (pKa) ~14-15 (Amide)Neutral in solution; compatible with standard organic waste streams.

Hazard Identification (GHS)

Before handling waste, verify the hazards to select the correct Personal Protective Equipment (PPE).

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Required PPE:

  • Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory due to the "Serious Eye Irritation" classification.

  • Respiratory: If heating or aerosolizing, use a NIOSH-approved respirator with an organic vapor cartridge.

Waste Characterization & Segregation Logic

Proper segregation prevents dangerous chemical reactions in waste drums. This substance is an Amide with Hydroxyl groups.[1]

Incompatibility Alert:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Violent reaction potential. NEVER mix in the same waste container.

  • Strong Acids/Bases: Can induce hydrolysis, generating heat and potentially releasing amine vapors.

Disposal Decision Tree

Use the following logic flow to determine the correct waste stream for your material.

DisposalWorkflow Start Waste Material Containing This compound IsPure Is it Pure Chemical or Stock Solution? Start->IsPure IsMixture Is it a Reaction Mixture? IsPure->IsMixture No PureDisposal Stream A: Pure Organic Waste (Label: Non-Halogenated Organic) IsPure->PureDisposal Yes (Stock/Pure) SolventType Primary Solvent? IsMixture->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water > 50% Organic Organic Solvent SolventType->Organic Organic Solvent StreamB Stream B: Aqueous Organic Waste (Do NOT Drain Dispose) Aqueous->StreamB Halogenated Contains Halogens? (DCM, Chloroform) Organic->Halogenated StreamC Stream C: Halogenated Solvent Waste Halogenated->StreamC Yes StreamD Stream D: Non-Halogenated Solvent Waste Halogenated->StreamD No

Figure 1: Decision logic for segregating this compound waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Stock / Expired Chemical
  • Container: Leave in the original manufacturer container if possible. If transferring, use a High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label. Clearly write: "Non-Halogenated Organic Waste: this compound."

  • Protocol:

    • Ensure the cap is tightly sealed.[2][4]

    • Place the container in secondary containment (tray).

    • Request pickup by your EHS (Environmental Health & Safety) department.

    • Note: Do not bulk this into large solvent drums yourself unless authorized; the viscosity can cause handling issues.

Scenario B: Disposal of Reaction Mixtures (Organic Solvents)
  • Compatibility Check: Ensure no strong oxidizers are present in the mixture.

  • Bulking:

    • If the solvent is Non-Halogenated (e.g., Methanol, Ethanol, DMSO): Pour into the "Non-Halogenated Organic Waste" drum.[1]

    • If the solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Waste" drum.

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

Scenario C: Disposal of Aqueous Solutions
  • The "Drain" Myth: Although water-soluble, this compound is an irritant . Most municipal water treatment permits prohibit discharging "substances that cause irritation" or have high Chemical Oxygen Demand (COD) without pretreatment.

  • Protocol:

    • Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."

    • Check pH: If the solution is highly acidic or basic due to other reagents, adjust pH to 5–9 to prevent container degradation.

    • Submit for incineration/treatment.[5]

Emergency Spill Response

Minor Spill (< 100 mL):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves and safety goggles.

  • Contain: Use a universal absorbent pad or vermiculite.

  • Clean: Wipe the area with water and detergent (the compound is water-soluble).

  • Dispose: Place all absorbent materials into a sealed plastic bag and label as hazardous waste.

Major Spill (> 1 L):

  • Evacuate: Remove personnel from the immediate area if respiratory irritation is detected.

  • Ventilate: Open fume hoods or windows.

  • Block Drains: Prevent the liquid from entering floor drains using a spill sock.

  • Contact: Call site emergency response.

Regulatory Compliance (USA)

  • EPA RCRA: this compound is not a listed hazardous waste (P or U list). However, waste determinations must be made based on characteristics. It typically does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Waste Code: If unmixed, it is often classified as "Non-Regulated Chemical Waste" for transport but managed as hazardous waste for disposal due to GHS irritant properties.

  • TSCA: Listed in the TSCA inventory.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23637, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.